molecular formula C12H19N5OS B11482421 Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-

Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-

Cat. No.: B11482421
M. Wt: 281.38 g/mol
InChI Key: VOLZKEQGVSCAQZ-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrazole ring, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under controlled conditions.

    Attachment of the Propenyl Group: This step often involves the use of propenyl halides or similar reagents in the presence of a base to facilitate the alkylation of the tetrazole ring.

    Thioether Formation:

    Cyclohexyl Group Introduction: The final step involves the acylation of the intermediate with cyclohexylamine under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially yielding amines or alcohols.

    Substitution: The propenyl group and the tetrazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them candidates for drug discovery and development. The tetrazole ring, in particular, is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and reactivity.

Mechanism of Action

The mechanism by which Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can participate in hydrogen bonding and ionic interactions, while the propenyl group can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-
  • Acetamide, N-cyclohexyl-2-[[1-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl]thio]-
  • Acetamide, N-cyclohexyl-2-[[1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl]thio]-

Uniqueness

The uniqueness of Acetamide, N-cyclohexyl-2-[[1-(2-propenyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- lies in its combination of a tetrazole ring and a propenyl group, which provides distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H19N5OS

Molecular Weight

281.38 g/mol

IUPAC Name

N-cyclohexyl-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C12H19N5OS/c1-2-8-17-12(14-15-16-17)19-9-11(18)13-10-6-4-3-5-7-10/h2,10H,1,3-9H2,(H,13,18)

InChI Key

VOLZKEQGVSCAQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=N1)SCC(=O)NC2CCCCC2

Origin of Product

United States

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